p-Allyloxymethyl-phenol
Description
Properties
Molecular Formula |
C10H12O2 |
|---|---|
Molecular Weight |
164.20 g/mol |
IUPAC Name |
4-(prop-2-enoxymethyl)phenol |
InChI |
InChI=1S/C10H12O2/c1-2-7-12-8-9-3-5-10(11)6-4-9/h2-6,11H,1,7-8H2 |
InChI Key |
YBDQTBPNBWSXHU-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOCC1=CC=C(C=C1)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Chemical Properties
p-Allyloxyphenol vs. 4-Allylphenol (CAS 501-92-8)
- Structural Difference: p-Allyloxyphenol: Allyl group attached via an ether oxygen (-O-CH₂CH=CH₂). 4-Allylphenol: Allyl group directly bonded to the aromatic ring (-CH₂CH=CH₂).
- Molecular Weight: p-Allyloxyphenol: 150.17 g/mol . 4-Allylphenol: 134.18 g/mol .
- Reactivity: The ether linkage in p-allyloxyphenol reduces electrophilic substitution reactivity compared to the direct allyl group in 4-allylphenol. 4-Allylphenol undergoes Claisen rearrangement under heat, while p-allyloxyphenol may participate in polymerization via the allyl double bond .
p-Allyloxyphenol vs. 2-Allylphenol (CAS 1745-81-9)
- Positional Isomerism: 2-Allylphenol has the allyl group in the ortho position, leading to steric hindrance and altered solubility.
- Applications: 2-Allylphenol is used as a comonomer in polyimide resins, whereas p-allyloxyphenol is leveraged for its ether-based reactivity in crosslinking reactions .
p-Allyloxyphenol vs. 4-Allyl-2,6-dimethoxyphenol (CAS 6627-88-9)
- Functional Groups: The dimethoxy (-OCH₃) groups in 4-allyl-2,6-dimethoxyphenol enhance electron-donating effects, increasing stability against oxidation.
- Molecular Weight: 4-Allyl-2,6-dimethoxyphenol: 194.23 g/mol vs. p-allyloxyphenol’s 150.17 g/mol .
Preparation Methods
Synthesis of p-Hydroxybenzyl Chloride
p-Hydroxybenzyl alcohol undergoes chlorination using thionyl chloride (SOCl₂) or hydrochloric acid (HCl) in the presence of a catalyst such as zinc chloride (ZnCl₂). The reaction proceeds via nucleophilic substitution, replacing the hydroxyl group of the hydroxymethyl moiety with a chloride atom.
Reaction Conditions :
Allylation of p-Hydroxybenzyl Chloride
The resulting p-hydroxybenzyl chloride reacts with allyl alcohol in a basic medium (e.g., NaOH or K₂CO₃) to form the allyl ether. The base deprotonates allyl alcohol, generating an allyloxide ion that displaces the chloride via an SN2 mechanism.
Reaction Conditions :
-
Reactants : p-Hydroxybenzyl chloride (1 equiv), allyl alcohol (1.5 equiv)
-
Base : K₂CO₃ (2 equiv)
-
Solvent : Acetone or DMF
-
Temperature : Reflux (60–80°C)
Key Advantage : High regioselectivity due to the para-directing nature of the hydroxyl group.
Mitsunobu Reaction for Direct Etherification
The Mitsunobu reaction enables direct coupling of alcohols under mild conditions, bypassing the need for pre-functionalized substrates. For this compound, this method couples p-hydroxybenzyl alcohol with allyl alcohol using triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD).
Reaction Mechanism :
-
DEAD oxidizes PPh₃ to generate a phosphine oxide intermediate.
-
The activated intermediate facilitates the formation of an oxonium ion from allyl alcohol.
-
p-Hydroxybenzyl alcohol attacks the oxonium ion, yielding the ether product.
Reaction Conditions :
-
Reactants : p-Hydroxybenzyl alcohol (1 equiv), allyl alcohol (1.2 equiv)
-
Reagents : PPh₃ (1.5 equiv), DEAD (1.5 equiv)
-
Solvent : THF or DCM
-
Temperature : 0°C → room temperature
Limitation : High cost of reagents and challenges in scaling up.
Nucleophilic Substitution via Tosylate Intermediate
Tosylation of the hydroxymethyl group in p-hydroxybenzyl alcohol enhances its leaving-group ability, enabling efficient allylation.
Tosylation of p-Hydroxybenzyl Alcohol
p-Hydroxybenzyl alcohol reacts with p-toluenesulfonyl chloride (TsCl) in pyridine to form p-hydroxybenzyl tosylate.
Reaction Conditions :
Displacement with Allyl Alcohol
The tosylate undergoes nucleophilic substitution with allyl oxide (generated in situ from allyl alcohol and NaH).
Reaction Conditions :
-
Reactants : p-Hydroxybenzyl tosylate (1 equiv), allyl alcohol (2 equiv)
-
Base : NaH (1.5 equiv)
-
Solvent : DMF
-
Temperature : 60°C, 12 h
Comparative Analysis of Methods
| Method | Yield | Cost | Scalability | Complexity |
|---|---|---|---|---|
| Williamson Synthesis | 70–75% | Low | High | Moderate |
| Mitsunobu Reaction | 65–70% | High | Low | High |
| Amberlyst-15 Alkylation | 60–65% | Moderate | Moderate | High |
| Tosylate Displacement | 75–80% | Moderate | High | Moderate |
Key Findings :
-
The Williamson synthesis and tosylate displacement methods offer optimal balances of yield and scalability.
-
Mitsunobu reactions are limited by reagent costs but valuable for sensitive substrates.
-
Amberlyst-15 catalysis remains underexplored for this compound but holds promise for green chemistry applications .
Q & A
Q. What are the standard synthetic routes for p-Allyloxymethyl-phenol, and how do reaction conditions influence yield?
The primary synthesis involves allylation of phenol derivatives via etherification or Claisen rearrangement. For example, phenol reacts with allyl chloride under basic conditions to form allyl ether intermediates, which may undergo rearrangement to yield the target compound. Reaction parameters (temperature, solvent, catalyst) critically affect regioselectivity and purity. For instance, Claisen rearrangement typically requires elevated temperatures (150–200°C) and inert atmospheres to suppress side reactions like polymerization .
Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?
- Chromatography : HPLC or GC-MS with reference standards (e.g., PubChem data ) to verify retention times and peak purity.
- Spectroscopy :
- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular formula (e.g., C₁₀H₁₂O₂) and fragmentation patterns .
Q. How can researchers assess the stability of this compound under varying pH and temperature conditions?
Design accelerated stability studies by incubating the compound in buffers (pH 1–13) at 25–60°C. Monitor degradation via HPLC and identify products using LC-MS. For thermal stability, employ thermogravimetric analysis (TGA) to determine decomposition thresholds. Always conduct hazard assessments for reactive intermediates .
Advanced Research Questions
Q. What computational methods can elucidate the electronic properties and reaction pathways of this compound?
Density Functional Theory (DFT) simulations predict:
- Electrophilic substitution sites : Localize electron-rich regions (e.g., para positions) using Fukui indices.
- Reaction mechanisms : Model Claisen rearrangement transition states to optimize activation energy.
- Solvent effects : Conduct implicit/explicit solvent modeling to refine synthetic protocols. Validate computational results with experimental NMR/UV-Vis data .
Q. How can contradictory data on synthesis yields or biological activity be resolved?
- Systematic replication : Vary one parameter at a time (e.g., catalyst loading, solvent polarity) and use statistical tools (ANOVA) to identify critical factors.
- Cross-validation : Compare results with orthogonal methods (e.g., alternative synthetic routes or bioassays).
- Meta-analysis : Aggregate data from peer-reviewed studies (avoiding non-peer-reviewed sources like benchchem) to identify trends .
Q. What strategies optimize this compound’s application in polymer science (e.g., as a comonomer)?
- Thermal analysis : Use differential scanning calorimetry (DSC) to assess glass transition temperatures (Tg) and curing behavior.
- Kinetic studies : Monitor polymerization rates via real-time FT-IR or rheometry.
- Structure-property relationships : Modify allyl chain length or substituents to tune flexibility/rigidity in polyimide resins .
Q. How can researchers investigate the environmental fate of this compound and its degradation products?
- Photodegradation : Expose the compound to UV light in aqueous/organic media and analyze products via LC-HRMS.
- Biodegradation assays : Use microbial consortia or enzyme cocktails (e.g., laccases) to track metabolite formation.
- Ecotoxicity profiling : Compare degradation intermediates with databases like Phenol-Explorer to predict environmental risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
